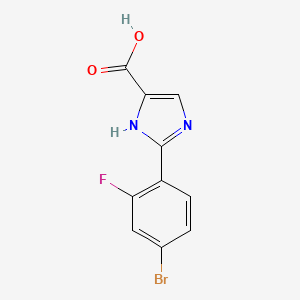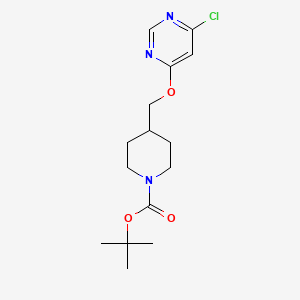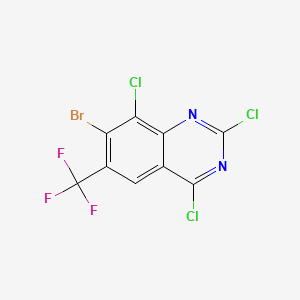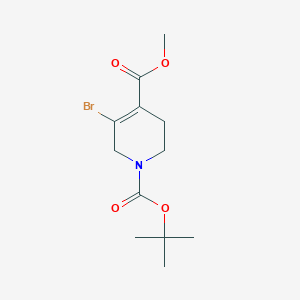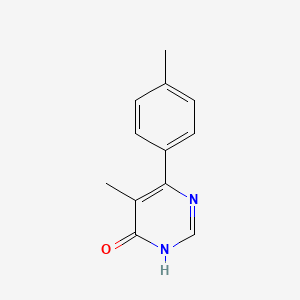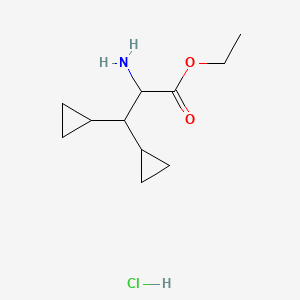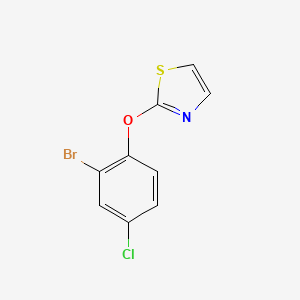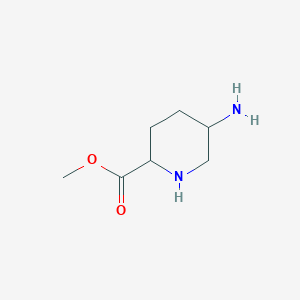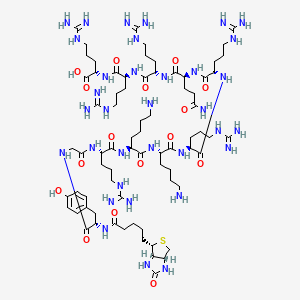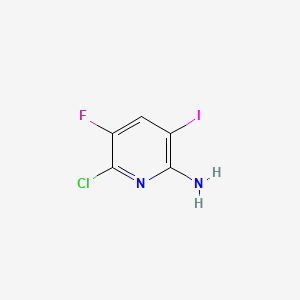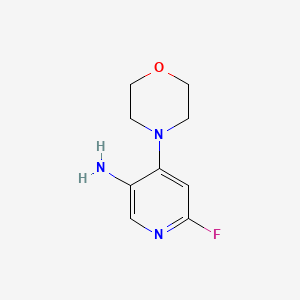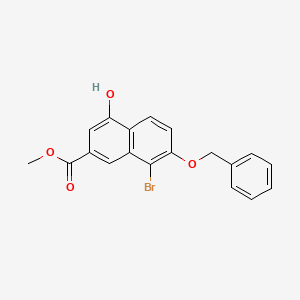
2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-7-(phenylmethoxy)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-7-(phenylmethoxy)-, methyl ester is a complex organic compound with a unique structure It is characterized by the presence of a naphthalene ring system substituted with a bromine atom, a hydroxy group, a phenylmethoxy group, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-7-(phenylmethoxy)-, methyl ester typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-naphthalenecarboxylic acid to introduce the bromine atom at the 8-position. This is followed by the introduction of the hydroxy group at the 4-position through a hydroxylation reaction. The phenylmethoxy group is then added via a nucleophilic substitution reaction, and finally, the methyl ester group is introduced through esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency. The use of automated reactors and continuous flow systems can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-7-(phenylmethoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in debromination.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the bromine atom with an amine can produce an amino derivative.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-7-(phenylmethoxy)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-7-(phenylmethoxy)-, methyl ester exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methyl-
- 2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-
Uniqueness
2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-7-(phenylmethoxy)-, methyl ester is unique due to the combination of substituents on the naphthalene ring. The presence of the bromine atom, hydroxy group, phenylmethoxy group, and methyl ester group imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C19H15BrO4 |
|---|---|
Peso molecular |
387.2 g/mol |
Nombre IUPAC |
methyl 8-bromo-4-hydroxy-7-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C19H15BrO4/c1-23-19(22)13-9-15-14(16(21)10-13)7-8-17(18(15)20)24-11-12-5-3-2-4-6-12/h2-10,21H,11H2,1H3 |
Clave InChI |
NLSQXLVYGGIPRR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=CC(=C2Br)OCC3=CC=CC=C3)C(=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


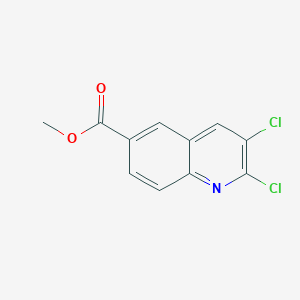
![2-Propenoic acid, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, 1-methylethyl ester, (2Z)-](/img/structure/B13927657.png)
